![molecular formula C19H25N5O2 B5587126 4-ethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5587126.png)
4-ethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide
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Description
The synthesis and study of benzamide derivatives, including those with pyrrolidinyl and pyrimidinyl groups, are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds often exhibit promising pharmacological properties, such as acting as enzyme inhibitors or receptor antagonists.
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves multi-step synthetic routes starting from readily available substrates. For example, the preparation of benzamide compounds with complex side chains may involve amide bond formation, coupling reactions, and the introduction of specific functional groups to achieve the desired structural features. These processes require careful optimization of conditions to improve yields and selectivity (Yanagi et al., 1999).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the arrangement of atoms, molecular conformation, and the presence of polymorphs. For instance, the characterization of two crystalline forms of a related benzamide compound revealed distinct polymorphs with different thermal and spectroscopic properties (Yanagi et al., 2000).
Future Directions
The future directions in the research and development of “4-ethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the exploration of new synthetic strategies and the investigation of the influence of steric factors on biological activity could be potential future directions .
properties
IUPAC Name |
4-ethoxy-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-2-26-16-7-5-15(6-8-16)19(25)21-10-9-20-17-13-18(23-14-22-17)24-11-3-4-12-24/h5-8,13-14H,2-4,9-12H2,1H3,(H,21,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPJZOJFLVVNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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